molecular formula C26H25NO4S B11703600 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate CAS No. 302939-87-3

6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate

Cat. No.: B11703600
CAS No.: 302939-87-3
M. Wt: 447.5 g/mol
InChI Key: KZPVCPTVMAIORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a hexyl chain, a phenyl-thiazole moiety, and an acetate group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Properties

CAS No.

302939-87-3

Molecular Formula

C26H25NO4S

Molecular Weight

447.5 g/mol

IUPAC Name

[6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)chromen-7-yl] acetate

InChI

InChI=1S/C26H25NO4S/c1-3-4-5-7-12-19-13-20-14-21(26(29)31-24(20)15-23(19)30-17(2)28)25-27-22(16-32-25)18-10-8-6-9-11-18/h6,8-11,13-16H,3-5,7,12H2,1-2H3

InChI Key

KZPVCPTVMAIORF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=CC=C4)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Thiazole Ring: The chromen-2-one intermediate is then reacted with a thioamide and an α-haloketone to form the thiazole ring.

    Hexyl Chain Addition: The hexyl chain can be introduced via alkylation reactions using hexyl halides.

    Acetylation: Finally, the acetate group is introduced through acetylation using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl-thiazole moiety, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Pyridine, piperidine.

Major Products

    Oxidation Products: Oxidized derivatives of the phenyl-thiazole moiety.

    Reduction Products: Reduced forms of the carbonyl groups.

    Substitution Products: Compounds with different functional groups replacing the acetate group.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of chromen-2-one, including 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antioxidant Properties

This compound has been evaluated for its antioxidant capabilities. The presence of the thiazole ring is known to enhance radical scavenging activity, which is crucial for protecting cells from oxidative stress. Such properties make it a candidate for developing nutraceuticals aimed at preventing oxidative damage in various diseases .

Enzyme Inhibition

The phenyl-thiazole moiety in the compound is associated with the ability to inhibit specific enzymes linked to disease pathways, such as acetylcholinesterase. This inhibition can be beneficial in treating neurodegenerative disorders like Alzheimer's disease .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various pathogens. The interaction of the thiazole ring with microbial enzymes could be a mechanism for its antibacterial effects .

Case Studies

StudyFocusFindings
Becerra et al. (2021)Anticancer ActivityDemonstrated potent activity against MCF-7 cells with IC50 values indicating effectiveness at low concentrations .
MDPI Research (2023)Antioxidant PotentialHighlighted the antioxidant effects of chromen derivatives, suggesting their role in preventing oxidative stress-related diseases .
PMC Study (2024)Enzyme InhibitionInvestigated the inhibition of acetylcholinesterase by thiazole-containing compounds, indicating potential for neuroprotective applications .

Mechanism of Action

The mechanism of action of 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate involves its interaction with specific molecular targets. The phenyl-thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The acetate group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6-hexyl-2-oxo-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate: Similar structure but with a methyl group instead of a phenyl group.

    6-hexyl-2-oxo-3-(4-phenyl-1,3-oxazol-2-yl)-2H-chromen-7-yl acetate: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

The uniqueness of 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate lies in its combination of a phenyl-thiazole moiety with a chromen-2-one core and an acetate group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

6-Hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. Its unique structural features make it a subject of interest in various fields, particularly in biological research due to its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following:

PropertyDetails
CAS Number 302939-87-3
Molecular Formula C26H25NO4S
Molecular Weight 447.5 g/mol
IUPAC Name [6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)chromen-7-yl] acetate
InChI Key KZPVCPTVMAIORF-UHFFFAOYSA-N

Antimicrobial Properties

Preliminary studies indicate that 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate exhibits significant antimicrobial activity. Its mechanism is believed to involve the inhibition of specific enzymes and receptors, potentially disrupting microbial cell functions. The phenyl-thiazole moiety plays a crucial role in this interaction, enhancing the compound's bioactivity against various pathogens.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to reduce inflammatory markers in vitro, suggesting potential use in treating conditions characterized by chronic inflammation. The acetate group may enhance its ability to penetrate cell membranes, further increasing its therapeutic efficacy.

Anticancer Activity

The compound's anticancer potential has been explored through various studies. Notably, it has demonstrated cytotoxic effects against liver cancer cells (Hep-G2), with IC50 values indicating substantial potency compared to established chemotherapeutic agents like staurosporine . The mechanism of action appears to involve interference with DNA replication and induction of apoptosis in cancer cells .

Case Studies and Research Findings

  • Cytotoxicity Against Hep-G2 Cells : A study found that 6-hexyl derivatives showed significant cytotoxicity against Hep-G2 cells, with mechanisms involving DNA damage and cell cycle arrest. Flow cytometric analysis indicated increased apoptosis rates upon treatment with this compound .
  • Inhibition of Acetylcholinesterase : Compounds similar to 6-hexyl derivatives have been reported to exhibit potent acetylcholinesterase inhibitory activity, making them potential candidates for treating neurodegenerative diseases like Alzheimer's . This suggests that modifications to the chromen core could enhance such activities.
  • Comparison with Similar Compounds : In comparative studies, 6-hexyl derivatives were found to be more effective than other thiazole-containing compounds in terms of both antimicrobial and anticancer activities. This emphasizes the significance of the unique structural arrangement of the chromen core combined with thiazole and hexyl groups .

The mechanism by which 6-hexyl-2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-7-yl acetate exerts its biological effects involves:

  • Interaction with Enzymes : The phenyl-thiazole moiety is known for its ability to bind to various enzymes, potentially inhibiting their activity.
  • Cell Membrane Penetration : The acetate group enhances the compound's lipophilicity, allowing for better penetration through cell membranes, which is crucial for its bioactivity.
  • Induction of Apoptosis : Evidence suggests that the compound triggers programmed cell death pathways in cancer cells, leading to reduced viability and proliferation rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.